- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,
Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)
943026-40-2 structure
Product Name:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
Número CAS:943026-40-2
MF:C6H5ClN2O2
Megavatios:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
Update Time:2025-05-21
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Propiedades químicas y físicas
Nombre e identificación
-
- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
- PVPVPUGHBYWWMK-UHFFFAOYSA-N
- FCH876162
- 6106AC
- AK120122
- AX8245538
- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
- AKOS006313349
- DB-357020
- F2147-2971
- AS-50122
- SCHEMBL634208
- O10985
- CS-0046209
- 943026-40-2
- DTXSID30717194
- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
-
- MDL: MFCD09907908
- Renchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
- Clave inchi: PVPVPUGHBYWWMK-UHFFFAOYSA-N
- Sonrisas: ClC1C=C2C(OCCO2)=NN=1
Atributos calculados
- Calidad precisa: 172.0039551g/mol
- Masa isotópica única: 172.0039551g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 147
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 44.2
- Xlogp3: 0.9
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186446-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$597.40 | 2023-08-31 | |
| ChemScence | CS-0046209-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 100mg |
$180.0 | 2022-04-26 | |
| ChemScence | CS-0046209-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 250mg |
$300.0 | 2022-04-26 | |
| ChemScence | CS-0046209-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 1g |
$580.0 | 2022-04-26 | |
| TRC | C597928-10mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597928-50mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C597928-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10214-5g |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 5g |
$1750 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902264-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥95% | 100mg |
824.40 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116849-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 98% | 100mg |
¥740.00 | 2024-04-24 |
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
Referencia
- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C
1.2 Reagents: Tetrahydrofuran , Water ; cooled
1.2 Reagents: Tetrahydrofuran , Water ; cooled
Referencia
- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Referencia
- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.2 Reagents: 1,4-Dioxane
Referencia
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
1.2 Reagents: 1,4-Dioxane Solvents: Water
Referencia
- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referencia
- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Referencia
- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referencia
- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials
- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol
- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol
- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Literatura relevante
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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